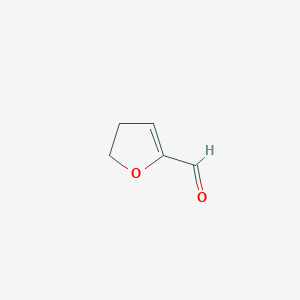

4,5-Dihydrofuran-2-carbaldehyde

Vue d'ensemble

Description

“4,5-Dihydrofuran-2-carbaldehyde” is a chemical compound with the molecular formula C5H6O2 . It has a molecular weight of 98.1 . The IUPAC name for this compound is 4,5-dihydrofuran-2-carbaldehyde . The InChI code for this compound is 1S/C5H6O2/c6-4-5-2-1-3-7-5/h2,4H,1,3H2 .

Molecular Structure Analysis

The molecular structure of “4,5-Dihydrofuran-2-carbaldehyde” can be represented by the InChI code 1S/C5H6O2/c6-4-5-2-1-3-7-5/h2,4H,1,3H2 . This indicates that the compound consists of a five-membered ring (furan) with two hydrogen atoms, an oxygen atom, and a carbaldehyde group attached to it .

Applications De Recherche Scientifique

Propriétés

IUPAC Name |

2,3-dihydrofuran-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-4-5-2-1-3-7-5/h2,4H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEUNKGGNNAMQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558135 | |

| Record name | 4,5-Dihydrofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dihydrofuran-2-carbaldehyde | |

CAS RN |

63493-93-6 | |

| Record name | 4,5-Dihydrofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

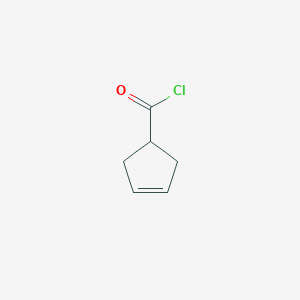

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

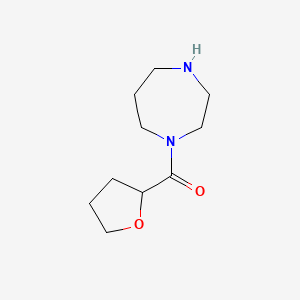

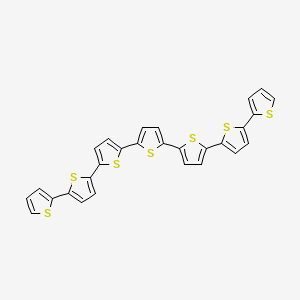

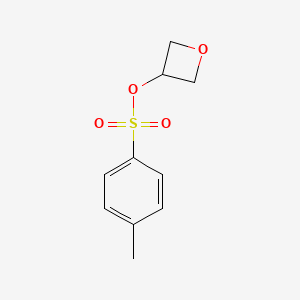

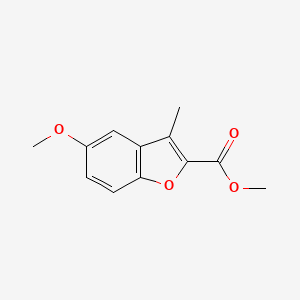

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4,5-Dihydrofuran-2-carbaldehyde in the conversion of D-fructose to 5-hydroxymethylfurfural (5-HMF)?

A1: 4,5-Dihydrofuran-2-carbaldehyde is a key intermediate in the dehydration of D-fructose to 5-HMF. [, ] Research using in situ ¹³C NMR spectroscopy has identified its presence during the reaction in Dimethyl sulfoxide (DMSO). [, ] The reaction proceeds through a series of dehydration steps, with DHF2C forming after the initial water molecule is removed from D-fructose. [] It then undergoes further dehydration to ultimately yield 5-HMF. [, ]

Q2: How does the solvent affect the formation and further reaction of 4,5-Dihydrofuran-2-carbaldehyde?

A2: The solvent plays a crucial role in the reaction pathway and the stability of 4,5-Dihydrofuran-2-carbaldehyde. []

- In DMSO: DHF2C is relatively stable and acts as a distinct intermediate, eventually converting to 5-HMF. [] DMSO facilitates this dehydration pathway. []

- In water: DHF2C is not detected, suggesting it rapidly converts to other products, primarily formic acid, levulinic acid, and small amounts of 1,2,4-benzenetriol. [] Additionally, D-glucose forms through the reversible isomerization of D-fructose. []

- In methanol: Instead of DHF2C and 5-HMF, a variety of anhydro-D-fructoses are generated. []

Q3: Can you explain the significance of identifying 4,5-Dihydrofuran-2-carbaldehyde using NMR spectroscopy in this research?

A3: Identifying DHF2C using ¹H and ¹³C NMR spectroscopy provides direct evidence for its role as an intermediate in the D-fructose dehydration pathway to 5-HMF. [] This real-time monitoring of the reaction mixture allows researchers to track the formation and consumption of intermediates, leading to a deeper understanding of the reaction mechanism. This knowledge is crucial for optimizing reaction conditions to enhance 5-HMF yield, a valuable platform chemical derived from renewable biomass.

- Amarasekara, A. S., et al. (2008). Mechanism of the dehydration of D-fructose to 5-hydroxymethylfurfural in dimethyl sulfoxide at 150 C: an NMR study. Carbohydrate Research, 343(18), 3021–3024.

- Kimura, H., et al. (2010). Solvent effect on pathways and mechanisms for D-fructose conversion to 5-hydroxymethyl-2-furaldehyde: in situ 13C NMR study. Journal of Wood Science, 56(5), 391–397.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxa-8-azabicyclo[3.2.1]octane](/img/structure/B1316749.png)

![Pyrazolo[1,5-a]pyridin-6-ol](/img/structure/B1316758.png)

![7-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1316772.png)

![6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1316783.png)